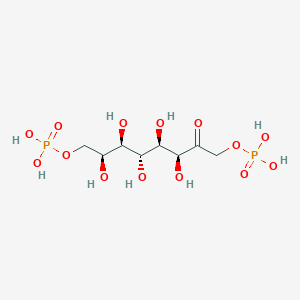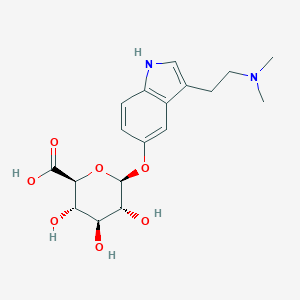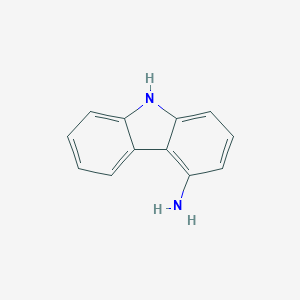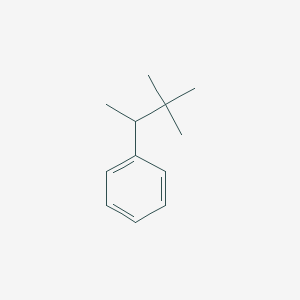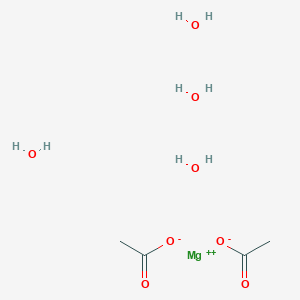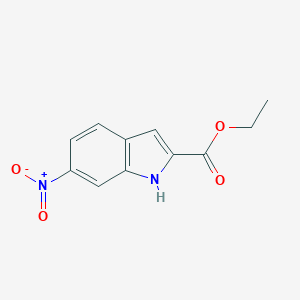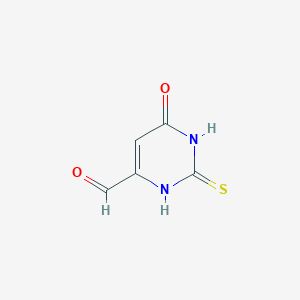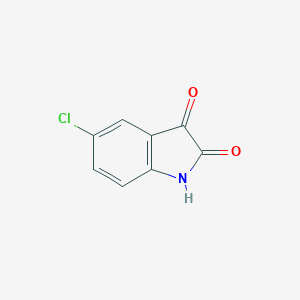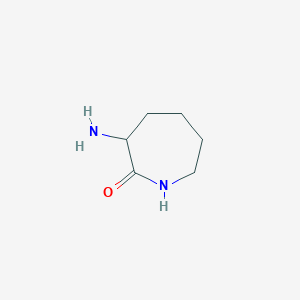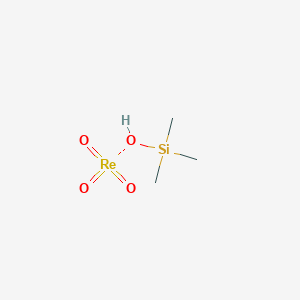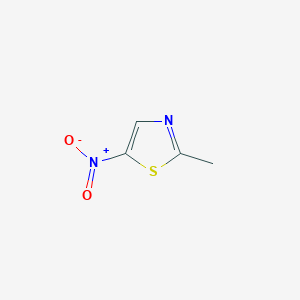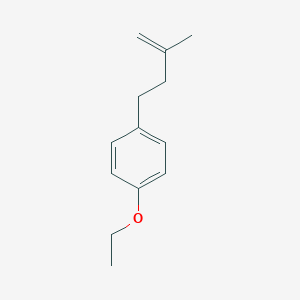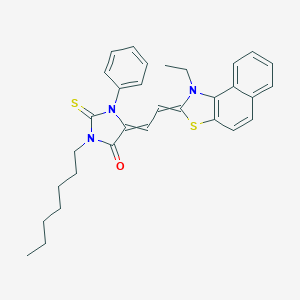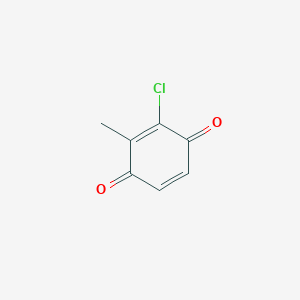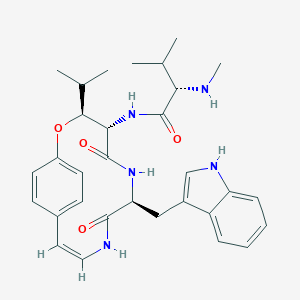
Americine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Americine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a synthetic derivative of the natural compound, berberine, and has been shown to exhibit a range of biological activities.
Scientific Research Applications
Enhancement of Antifungal Effects : Lysine, an essential amino acid, has been found to enhance the effect of AmB against Candida albicans in vitro, although lysine itself does not have a fungicidal effect. This enhancement is also observed with other fungi like Candida parapsilosis and Cryptococcus neoformans, and with other antifungals such as caspofungin or nystatin. Lysine-mediated oxidative damage might be the mechanism underlying this effect (Zhao et al., 2016).
Metabolic Impact on Candida albicans : AmB significantly alters the metabolic profiles of Candida albicans. Metabolites involved in pathways like the tricarboxylic acid (TCA) cycle, oxidative stress, glutathione metabolism, lipid synthesis, and glycolysis are affected. Polyamines like putrescine, spermidine, and spermine play a crucial role in the sensitivity of C. albicans cells to AmB treatment (Cao et al., 2013).
AmB Delivery Strategies for Leishmaniases : Novel drug delivery strategies for AmB have been explored for the treatment of leishmaniases. Liposomal AmB (AmBisome®) represents a key therapeutic option, but its efficacy depends on factors like the patient's immunological status and the region of endemicity. Oral and topical delivery of AmB and AmB nanocarriers with active targeting ligands or immunomodulatory components are emerging concepts in this field (Lanza et al., 2019).
Synergism with Other Drugs : Research identified drugs that show synergistic effects with AmB, reducing the growth of Cryptococcus neoformans in the presence of subinhibitory concentrations of AmB. Drugs like erythromycin, riluzole, and nortriptyline showed synergistic effects and reduced toxicity when combined with AmB (Rossi et al., 2020).
Prion Disease Dynamics : AmB affects the course of experimental prion diseases and modifies the kinetics of abnormal prion protein accumulation in the central nervous system, suggesting its potential as a pharmacological tool in understanding pathogenic mechanisms of these neurodegenerative disorders (Adjou et al., 1997).
Vascular and Renal Effects : AmB alters cell membrane permeability and affects tubular and vascular smooth muscle cell function, leading to various transport defects and vasoconstriction. These effects play a significant role in AmB-induced reduction in glomerular filtration rate and permanent structural nephrotoxic effects (Sawaya et al., 1995).
properties
CAS RN |
18867-84-0 |
|---|---|
Product Name |
Americine |
Molecular Formula |
C31H39N5O4 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C31H39N5O4/c1-18(2)26(32-5)30(38)36-27-28(19(3)4)40-22-12-10-20(11-13-22)14-15-33-29(37)25(35-31(27)39)16-21-17-34-24-9-7-6-8-23(21)24/h6-15,17-19,25-28,32,34H,16H2,1-5H3,(H,33,37)(H,35,39)(H,36,38)/b15-14-/t25-,26-,27-,28-/m0/s1 |
InChI Key |
SBDJWBSJRCPRDV-DAEFBSHISA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |
Canonical SMILES |
CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |
melting_point |
135.5-137°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



